molecular formula C20H15FN2O2S B2673740 1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326817-23-5

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2673740
CAS No.: 1326817-23-5
M. Wt: 366.41
InChI Key: NOCHGTGLKWDJAJ-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes the key secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating cyclic nucleotide levels in brain regions such as the striatum , this compound facilitates research into cAMP/cGMP-mediated signaling pathways, which are critical for neuroplasticity, memory formation, and mood regulation. Its research value is particularly significant in the field of neuropharmacology for the investigation of cognitive deficits and negative symptoms associated with psychiatric disorders. Preclinical studies utilizing this PDE2 inhibitor have demonstrated pro-cognitive and potential antipsychotic-like effects in animal models , highlighting its utility as a tool compound for validating PDE2A as a therapeutic target for conditions like schizophrenia and Alzheimer's disease. Researchers employ this molecule to elucidate the complex role of PDE2A in central nervous system function and to explore novel treatment strategies.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-5-4-7-15(11-13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-2-3-8-16(14)21/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSDDUPYLRUCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326817-23-5) is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C20H17FN2O2SC_{20}H_{17}FN_{2}O_{2}S, with a molecular weight of 368.4 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is often associated with various biological activities.

PropertyValue
CAS Number1326817-23-5
Molecular FormulaC20H17FN2O2S
Molecular Weight368.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. In particular, studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:

  • Cytotoxicity Testing : A study assessed the cytotoxic effects of several thienopyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The compound showed promising results with an IC50 value indicating effective inhibition of cell growth at concentrations around 50 μM .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell division and proliferation. This inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells. The presence of electron-withdrawing groups like fluorine may enhance its interaction with biological targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituents on the thienopyrimidine core. For instance:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been correlated with increased cytotoxic activity against cancer cells. Compounds with such modifications tend to exhibit stronger interactions with molecular targets involved in cancer progression .

Comparative Analysis

Comparative studies have been conducted between this compound and other thienopyrimidine derivatives. These studies often focus on:

Compound TypeBiological Activity
Thieno[2,3-d]pyrimidin-4(3H)-onesAntitubercular and antiproliferative activities
Tetrahydrobenzo[4',5']thieno[3',2'5,6]pyrido[4,3-d]pyrimidine derivativesStrong antiproliferative activity against various cancer cell lines

Case Studies

Several case studies have been published regarding the biological activity of thienopyrimidine derivatives:

  • Study on Antiproliferative Activity : A study evaluated a series of synthesized thienopyrimidine compounds against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant antiproliferative effects .
  • Mechanistic Insights : Another research article focused on elucidating the mechanisms by which these compounds induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidine-diones
  • Target Compound: Thieno[3,2-d]pyrimidine-dione scaffold.
  • PR-3 (): Thieno[2,3-d]pyrimidine-dione, a positional isomer. Activity: Thieno[2,3-d] derivatives (PR-3) exhibited higher TRPA1 inhibition (pIC50 6.5–8.5 μM) compared to phenyl-substituted analogs (PR-1). The thiophene ring enhances π-π stacking and electron-deficient interactions .
Pyrido[3,4-d]pyrimidin-4(3H)-ones ()
  • Compounds like 51d feature a pyrido-pyrimidine core with a methylsulfonylphenyl-piperidine substituent.
  • Key Difference: Nitrogen-rich pyrido-pyrimidine cores may improve solubility but reduce metabolic stability compared to thieno-pyrimidines.

Substituent Effects

Fluorophenyl and Methylphenyl Groups
  • Target Compound : 2-fluorophenyl (position 1) and 3-methylphenyl (position 3).
  • : 1-[(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl]-3-(4-fluorobenzyl) substitution. However, its higher molecular weight (491.90 vs. 383.43) may reduce bioavailability .
  • : 3-(2,4-difluorophenyl) substitution.
    • Activity : Increased fluorine content improves membrane permeability but may elevate toxicity risks. Molecular weight = 280.25, suggesting better pharmacokinetics .

Key Research Findings

Fluorine Substitution : Fluorine at the 2-position (target compound) balances lipophilicity and metabolic stability, whereas 2,4-difluoro substitution () may improve target affinity but increase off-target risks .

Thiophene vs. Phenyl Cores: Thieno-pyrimidine-diones (e.g., PR-3) show superior TRPA1 inhibition compared to phenyl analogs, attributed to enhanced electronic interactions .

Antimicrobial Potential: Thieno[2,3-d]pyrimidine-diones with thiazole substituents () exhibit activity against S. aureus, suggesting the target compound’s methylphenyl group could be optimized for similar effects .

Q & A

Q. What are the established synthetic routes for 1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Condensation of substituted thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., using DMF as solvent and K2_2CO3_3 as base) .
  • Step 2 : Introduction of the 2-fluorobenzyl group via alkylation or Mitsunobu reaction, optimized for regioselectivity .
  • Characterization : Confirm purity via LC-MS (e.g., m/z = 499 [M+H]+ observed in similar syntheses ) and structural integrity via 1^1H NMR (e.g., δ 5.24 ppm for N-CH2_2 groups ).

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., mean C–C bond length = 0.005 Å in related thienopyrimidines ).
  • NMR spectroscopy : Identifies substituent positions (e.g., δ 2.29 ppm for aromatic methyl groups ).
  • ESI-MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituent modifications at the 3-methylphenyl or 2-fluorobenzyl positions influence biological activity?

Methodological Answer:

  • SAR Studies : Compare IC50_{50} values in target assays (e.g., TRPA1 inhibition ). For example:
  • Replacing phenyl with thiophene (as in PR-3 scaffold) increases mean pIC50_{50} by 1.5-fold due to enhanced π-π stacking .
  • Fluorine at the 2-position improves metabolic stability but may reduce solubility .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes when substituting 3-methylphenyl with bulkier groups .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

Methodological Answer:

  • Dose-Response Analysis : Establish pharmacokinetic parameters (e.g., Cmax_{max}, AUC) in preclinical models (e.g., cynomolgus monkeys) to identify bioavailability limitations .
  • CYP Metabolism Screening : Use human hepatocyte assays to detect prodrug activation inefficiencies (e.g., CYP3A4-dependent metabolism observed in thienopyrimidine derivatives ).
  • Statistical Triangulation : Apply mixed-effects models to reconcile variability in replicate assays .

Q. What computational strategies optimize scaffold design for target selectivity?

Methodological Answer:

  • Scaffold Hopping : Replace the thienopyrimidine core with bioisosteres (e.g., furo[2,3-d]pyrimidine-2,4-dione) while maintaining hydrogen-bonding motifs .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes for substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
  • Pharmacophore Modeling : Prioritize substituents that match electrostatic profiles of target binding pockets (e.g., GnRH receptor antagonists ).

Q. How are conflicting results in TRPA1 inhibition assays addressed?

Methodological Answer:

  • Assay Standardization : Use calcium flux assays with uniform FBS concentrations to minimize serum protein interference .
  • Dynamic Light Scattering (DLS) : Rule out aggregation-based false positives by monitoring compound solubility .
  • Alternative Explanations : Evaluate off-target effects via kinase profiling panels (e.g., Eurofins Cerep) .

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